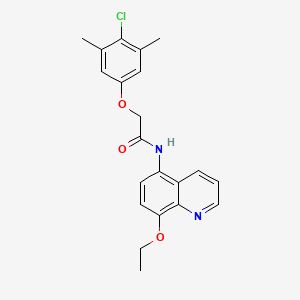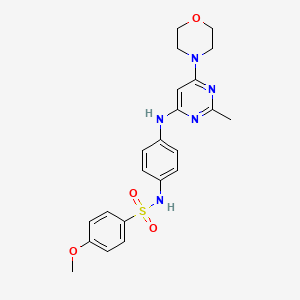
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide: , also known by its chemical name, is a synthetic organic compound. Its molecular formula is C21H20ClNO3. Let’s break down its structure:
- The quinoline ring system (with an ethoxy group at position 8) provides the core scaffold.
- Attached to the quinoline ring is an acetamide group.
- The phenoxy moiety, substituted at positions 4 and 5, adds further complexity.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 8-ethoxyquinoline with 4-chloro-3,5-dimethylphenol, followed by acetylation of the resulting intermediate. The detailed steps include:
Quinoline Synthesis:
Industrial Production: The industrial production of this compound involves scaling up the synthetic process, optimizing reaction conditions, and ensuring high purity. Industrial facilities typically employ batch or continuous processes.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, especially at the phenolic oxygen.
Substitution: Halogen atoms (e.g., chlorine) can be replaced by nucleophiles.
Reduction: Reduction of the quinoline ring or the carbonyl group is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, alkoxides) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
- Oxidation: Formation of quinoline-N-oxide derivatives.
- Substitution: Replacement of the chlorine atom with various nucleophiles.
- Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Chemistry: As a versatile building block, it participates in the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Mechanism of Action
The precise mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, modulating cellular processes.
Comparison with Similar Compounds
While there are no direct analogs with identical substituents, similar compounds include other quinoline derivatives and acetamides. The uniqueness of this compound lies in its specific combination of functional groups.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications.
: For more information, refer to relevant scientific literature and patents.
Properties
Molecular Formula |
C21H21ClN2O3 |
|---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(8-ethoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C21H21ClN2O3/c1-4-26-18-8-7-17(16-6-5-9-23-21(16)18)24-19(25)12-27-15-10-13(2)20(22)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,24,25) |
InChI Key |
DFLRXBZTBNRGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11333780.png)
![4-Bromo-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11333802.png)

![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-(3-methylphenoxy)ethanone](/img/structure/B11333812.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11333813.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-methylbenzamide](/img/structure/B11333822.png)
![3,6-dimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11333828.png)

![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B11333833.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11333838.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11333839.png)

![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11333847.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11333850.png)
